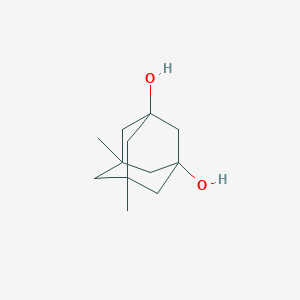

5,7-Dimethyladamantane-1,3-diol

Cat. No. B145640

Key on ui cas rn:

10347-01-0

M. Wt: 196.29 g/mol

InChI Key: XNTKRLBGVHQKEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05576355

Procedure details

1,3-Dihydroxy-5,7-dimethyladamantane was synthesized in a similar manner as described for 1,3,5,7-tetrahydroadamantane. Into a 4-neck flask immersed in a cooling bath and equipped with a low-temperature condenser (-20° C.), an air-driven, well-sealed mechanical stirrer, a solid addition funnel, and a thermocouple, there were charged 4.5 grams, 1,3-dimethyladamantane (Aldrich, 99%+), 100 ml methylene chloride, 96 grams sodium bicarbonate, 100 ml double distilled water. Upon stirring and cooling the mixture to 0° C., 100 grams TFP were added and the temperature of the mixture went to 10° C. After the mixture was cooled down again to 0° C., 100 grams OXONE were added in the course of an hour. The reaction mixture was stirred at -5° C. for additional 20 hours (overnight). The TFP was recovered by distilling the reaction mixture at a pot temperature of 50° C. into a receiver immersed in DryIce/acetone. The remainder mixture was filtered by suction over Celite as a filter aid. The filtrate was yellow and contained two phases (aqueous and organic). It was rotavapped to dryness. The dry solid was extracted with ethanol and filtered. Crude product was obtained by evaporating off the ethanol which contained more than 95% 1,3-dihydroxy-5,7-dimethyladamantane. The brownish crude product was purified by crystallization from ethanol/methylene chloride mixture to a GC pure product with a molecular weight of 196 gram/mole (by GC-MS). Calculated for C12H20O2 :196.28 gram/mole

[Compound]

Name

1,3,5,7-tetrahydroadamantane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7]C([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.C(Cl)Cl.[C:16](=[O:19])(O)[O-].[Na+].[OH:21]OS([O-])=O.[K+]>O>[OH:21][C:6]12[CH2:11][C:2]3([CH3:9])[CH2:3][C:4]([CH3:12])([CH2:10][C:16]([OH:19])([CH2:1]3)[CH2:7]1)[CH2:5]2 |f:2.3,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

1,3,5,7-tetrahydroadamantane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC12CC3(CC(CC(C1)C3)C2)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

96 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Upon stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 4-neck flask immersed in a cooling bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a low-temperature condenser (-20° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an air-driven, well-sealed mechanical

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

stirrer, a solid addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 grams TFP were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

went to 10° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the mixture was cooled down again to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at -5° C. for additional 20 hours (overnight)

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The TFP was recovered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distilling the reaction mixture at a pot temperature of 50° C. into a receiver

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The remainder mixture was filtered by suction over Celite as a filter aid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The dry solid was extracted with ethanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crude product was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporating off the ethanol which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The brownish crude product was purified by crystallization from ethanol/methylene chloride mixture to a GC pure product with a molecular weight of 196 gram/mole (by GC-MS)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC12CC3(CC(CC(C1)(C3)C)(C2)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |